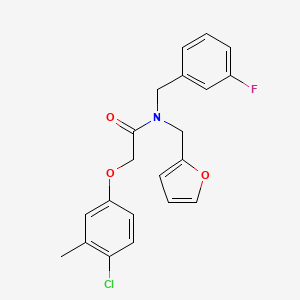![molecular formula C22H25ClN4O5S B11391584 N-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}-2-(N-methyl4-chlorobenzenesulfonamido)-N-(propan-2-YL)acetamide](/img/structure/B11391584.png)
N-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}-2-(N-methyl4-chlorobenzenesulfonamido)-N-(propan-2-YL)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound features a complex structure with multiple functional groups. Let’s break it down:
- The core consists of a 1,2,4-oxadiazole ring (1,2,4-oxadiazol-5-yl), which is a well-known pharmacophore.
- Attached to the oxadiazole ring is an aniline group (methyl-4-chlorobenzenesulfonamido).
- The N-methyl group and propan-2-yl group complete the structure.
- The compound’s full name is N-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}-2-(N-methyl4-chlorobenzenesulfonamido)-N-(propan-2-YL)acetamide .
- It’s worth noting that 1,2,4-oxadiazoles are found in various pharmaceuticals and have diverse applications.
Preparation Methods
- An efficient one-pot method involves reacting amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature.
- This method yields structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif .
Chemical Reactions Analysis
- The compound may undergo various reactions:
- Oxidation, reduction, and substitution reactions.
- Common reagents include NaOH, DMSO, and amidoximes.
- Major products depend on the specific reaction conditions.
Scientific Research Applications
Medicine: 1,2,4-oxadiazoles are used in active pharmaceutical ingredients.
Other Applications:
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific molecular targets and pathways. Further research is needed to elucidate this.
Comparison with Similar Compounds
- While I don’t have direct information on similar compounds, exploring related 1,2,4-oxadiazoles could highlight its uniqueness.
Remember that this compound’s complexity makes it intriguing for further study
Properties
Molecular Formula |
C22H25ClN4O5S |
|---|---|
Molecular Weight |
493.0 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-methylamino]-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C22H25ClN4O5S/c1-15(2)27(13-20-24-22(25-32-20)16-5-9-18(31-4)10-6-16)21(28)14-26(3)33(29,30)19-11-7-17(23)8-12-19/h5-12,15H,13-14H2,1-4H3 |
InChI Key |
WTPNDHVDWJHVCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=NC(=NO1)C2=CC=C(C=C2)OC)C(=O)CN(C)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-chloro-3-(3-methoxybenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B11391505.png)

![2-(1-benzyl-1H-indol-3-yl)-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11391516.png)
![[4-(2-Methylpropoxy)phenyl]{2-[2-(morpholin-4-yl)ethyl]piperidin-1-yl}methanone](/img/structure/B11391525.png)
![N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11391532.png)
![methyl [9-(2-methoxybenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate](/img/structure/B11391537.png)
![6-benzyl-3-(4-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11391543.png)
![6-chloro-9-[2-(4-fluorophenyl)ethyl]-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11391551.png)

![5-Ethyl-7-methyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11391562.png)
![6-chloro-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11391566.png)
![2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B11391569.png)
![N-(4-chlorophenyl)-6-(4-methylphenyl)-3-(phenoxymethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11391572.png)
![2-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B11391594.png)
